3,5-Dibromo-1-(2-ethoxyethyl)-1H-1,2,4-triazole
Description
Significance of Aza-Heterocyclic Compounds in Organic Synthesis and Functional Materials
Aza-heterocyclic compounds, which are cyclic organic molecules containing at least one nitrogen atom within the ring system, are of paramount importance in both organic synthesis and the development of functional materials. Their prevalence in nature, for instance in alkaloids and nucleic acids, has long inspired chemists. In organic synthesis, they serve as versatile building blocks and intermediates for the construction of more complex molecular architectures. The presence of nitrogen atoms imparts unique electronic properties and reactivity to these rings, making them valuable components in the design of pharmaceuticals, agrochemicals, and dyes. Furthermore, aza-heterocycles are integral to the field of materials science, where they are incorporated into organic light-emitting diodes (OLEDs), sensors, and catalysts, owing to their electronic and coordination properties.
Overview of 1,2,4-Triazoles as Privileged Scaffolds in Academic Chemistry
Within the broad class of aza-heterocycles, 1,2,4-triazoles have garnered the status of a "privileged scaffold". This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable in medicinal chemistry. nih.gov The 1,2,4-triazole (B32235) ring, a five-membered heterocycle with three nitrogen atoms, is a key structural motif in a number of clinically used drugs, exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties. nih.gov This therapeutic importance has spurred extensive research in academic and industrial laboratories to develop novel synthetic methodologies for accessing diversely substituted 1,2,4-triazoles and to explore their potential in various applications. zsmu.edu.ua
Importance of Halogenated Triazole Derivatives for Chemical Derivatization and Reactivity
The introduction of halogen atoms onto the 1,2,4-triazole core significantly enhances its synthetic utility. Halogenated triazoles, such as their bromo- and chloro-substituted counterparts, are versatile intermediates for a wide array of chemical transformations. The carbon-halogen bond can be readily activated for various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a diverse range of substituents, such as aryl, alkyl, and alkynyl groups. This capacity for derivatization is crucial for the construction of libraries of compounds for drug discovery and for the fine-tuning of the electronic and photophysical properties of materials. Furthermore, the halogen atoms can also participate in nucleophilic substitution reactions, further expanding the possibilities for molecular elaboration.
Research Context for 3,5-Dibromo-1-(2-ethoxyethyl)-1H-1,2,4-triazole
While specific, in-depth research focusing solely on this compound is not extensively documented in publicly available literature, its chemical structure strongly suggests its role as a valuable synthetic intermediate. The presence of two bromine atoms on the triazole ring at positions 3 and 5 makes it an excellent candidate for sequential and regioselective functionalization. The 1-(2-ethoxyethyl) substituent at the N1 position serves to both block one of the reactive nitrogen atoms and to modulate the compound's solubility and other physicochemical properties.
It is highly probable that this compound is synthesized and utilized as a building block in the preparation of more complex molecules with potential applications in medicinal chemistry and materials science. The general synthetic route to this compound would likely involve the alkylation of 3,5-dibromo-1H-1,2,4-triazole with a suitable 2-ethoxyethyl halide. The resulting dibrominated product can then be subjected to various derivatization reactions to introduce desired functionalities.
Below are the known chemical and physical properties of this compound, sourced from the PubChem database. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉Br₂N₃O |
| Molecular Weight | 298.96 g/mol |
| IUPAC Name | 3,5-dibromo-1-(2-ethoxyethyl)-1,2,4-triazole |
| CAS Number | 1240579-95-6 |
| Canonical SMILES | CCOCCN1C(=NC(=N1)Br)Br |
| InChI Key | XVVBYEBGDMRDLI-UHFFFAOYSA-N |
| XLogP3 | 2.2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Exact Mass | 296.91124 g/mol |
| Monoisotopic Mass | 296.91124 g/mol |
| Topological Polar Surface Area | 39.9 Ų |
| Heavy Atom Count | 12 |
| Complexity | 138 |
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-1-(2-ethoxyethyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br2N3O/c1-2-12-4-3-11-6(8)9-5(7)10-11/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVBYEBGDMRDLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=NC(=N1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 3,5 Dibromo 1 2 Ethoxyethyl 1h 1,2,4 Triazole
General Synthetic Routes for 1,2,4-Triazole (B32235) Core Formation
The formation of the 1,2,4-triazole ring is a fundamental step in the synthesis of the target compound. Several established methods can be adapted for the synthesis of 1-(2-ethoxyethyl)-1H-1,2,4-triazole. These methods often involve the reaction of a hydrazine derivative with a source of the remaining carbon and nitrogen atoms of the triazole ring.
Cycloaddition Reactions (e.g., [3+2] Cycloaddition)
[3+2] cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings like the 1,2,4-triazole core. nih.gov These reactions typically involve the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of 1,2,4-triazoles, this can involve the reaction of nitrilimines with nitriles. nih.gov
In a potential synthetic route to 1-(2-ethoxyethyl)-1H-1,2,4-triazole, a [3+2] cycloaddition could be envisioned between a nitrile and a nitrilimine generated in situ from a corresponding hydrazonoyl halide. The regioselectivity of such reactions can sometimes be controlled by the choice of catalyst, with Ag(I) and Cu(II) catalysts favoring the formation of 1,3-disubstituted and 1,5-disubstituted 1,2,4-triazoles, respectively. nih.govisres.org Another approach involves the photochemical reaction of acceptor-only diazoalkanes with azodicarboxylates to form an azomethine ylide, which can then undergo a dipolar cycloaddition with a nitrile to yield a 1,2,4-triazole. nih.gov
| Dipole | Dipolarophile | Catalyst/Conditions | Product | Reference |
| Nitrilimine | Nitrile | Ag(I) or Cu(II) | 1,3- or 1,5-disubstituted 1,2,4-triazole | nih.govisres.org |
| Azomethine ylide | Nitrile | Photochemical | 1,2,4-triazole | nih.gov |
Condensation and Cyclization Reactions of Hydrazine Derivatives and Amidines
A widely used and versatile method for the synthesis of 1,2,4-triazoles involves the condensation of hydrazine derivatives with various C-N building blocks, followed by cyclization. frontiersin.orgorganic-chemistry.org One common approach is the reaction of hydrazides with amidines. frontiersin.org For the synthesis of 1-(2-ethoxyethyl)-1H-1,2,4-triazole, (2-ethoxyethyl)hydrazine would be a key starting material. This hydrazine derivative can be reacted with formamide or other one-carbon synthons to form the triazole ring. organic-chemistry.org
The Einhorn-Brunner and Pellizzari reactions are classical examples of this type of transformation. The Einhorn-Brunner reaction involves the reaction of an imide with an alkyl hydrazine to form an isomeric mixture of 1,2,4-triazoles. The Pellizzari reaction, on the other hand, is the reaction of an amide and a hydrazide to produce a 1,2,4-triazole.
A one-pot, two-step process for the production of 1,3,5-trisubstituted-1,2,4-triazoles with high regioselectivity and good tolerance of functional groups has been developed, starting from a carboxylic acid and an amidine, followed by reaction with a monosubstituted hydrazine. frontiersin.org Aldehydes and ketones can also be converted to hydrazone derivatives by reacting with hydrazine, which can then undergo further reactions to form the triazole ring. libretexts.orgucla.edu
| Reactant 1 | Reactant 2 | Reaction Name/Type | Product | Reference |
| (2-ethoxyethyl)hydrazine | Formamide | Condensation/Cyclization | 1-(2-ethoxyethyl)-1H-1,2,4-triazole | organic-chemistry.org |
| Amide | Hydrazide | Pellizzari Reaction | 1,2,4-triazole | clockss.org |
| Imide | Alkyl hydrazine | Einhorn-Brunner Reaction | 1,2,4-triazole | clockss.org |
| Carboxylic acid, Amidine | Monosubstituted hydrazine | One-pot, two-step synthesis | 1,3,5-trisubstituted 1,2,4-triazole | frontiersin.org |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net The synthesis of 1,2,4-triazoles is no exception, and several microwave-assisted protocols have been developed. organic-chemistry.orgnih.govresearchgate.net
A simple and efficient method for the synthesis of substituted 1,2,4-triazoles involves the microwave irradiation of a mixture of a hydrazine and formamide in the absence of a catalyst. organic-chemistry.org This method offers excellent functional-group tolerance and proceeds in high yields. organic-chemistry.org Another microwave-assisted, one-pot, three-component synthesis of substituted 1,2,4-triazoles has been reported, which is more efficient than the corresponding reaction without microwave assistance, providing higher yields in a shorter reaction time. nih.gov The use of microwave irradiation can significantly reduce reaction times from hours to minutes. researchgate.net For instance, a reaction that takes 27 hours under conventional heating can be completed in just 30 minutes with microwave assistance. researchgate.net
| Reactants | Conditions | Reaction Time | Yield | Reference |
| Hydrazine, Formamide | Microwave, Catalyst-free | 10 min | 54-81% | organic-chemistry.org |
| Acetic hydrazide, DMF-DMA, Primary amine | Microwave, Acetic acid | 2-3 min | - | nih.gov |
| Various | Microwave | 30 min | 96% | researchgate.net |
Metal-Free Approaches for 1,2,4-Triazole Construction
The development of metal-free synthetic methods is an important goal in green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. Several metal-free approaches for the synthesis of 1,2,4-triazoles have been reported. nih.govisres.orgorganic-chemistry.org
One such method involves the reaction of hydrazones with aliphatic amines under oxidative conditions, using iodine as a catalyst, to produce 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org Another metal-free approach is the [3+2] cycloaddition/decarboxylation reaction between aryl diazonium salts and azalactic acid to yield 1,3,5-trisubstituted-1,2,4-triazoles. nih.gov Furthermore, a catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide can be achieved under microwave irradiation. organic-chemistry.orgorganic-chemistry.org An electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols also provides a metal-free route to 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org
| Reactants | Conditions | Key Features | Reference |
| Hydrazones, Aliphatic amines | Iodine (catalyst), Oxidative | Metal-free | organic-chemistry.org |
| Aryl diazonium salts, Azalactic acid | Metal-free | [3+2] cycloaddition/decarboxylation | nih.gov |
| Hydrazines, Formamide | Microwave, Catalyst-free | Metal-free, Microwave-assisted | organic-chemistry.orgorganic-chemistry.org |
| Aryl hydrazines, Paraformaldehyde, NH4OAc, Alcohols | Electrochemical | Metal-free, Electrochemical | organic-chemistry.org |
Strategies for Introduction of Bromine Substituents at the 3,5-Positions
Once the 1-(2-ethoxyethyl)-1H-1,2,4-triazole precursor has been synthesized, the next step is the introduction of bromine atoms at the 3 and 5 positions of the triazole ring.
Direct Halogenation Methods on Triazole Rings
Direct halogenation is a common method for introducing halogen atoms onto aromatic and heteroaromatic rings. For the bromination of the 1,2,4-triazole ring, an electrophilic brominating agent is typically used. The reactivity of the triazole ring towards electrophilic substitution is influenced by the substituents on the ring. The C-H bonds at the 3 and 5 positions of the 1,2,4-triazole ring are susceptible to electrophilic attack.
A procedure for the coulometric determination of amine-substituted derivatives of 1,2,4-triazole involves their bromination, indicating that the triazole ring can be readily brominated. arkat-usa.org The bromination of chalcones containing a 1,2,3-triazole moiety using N-bromosuccinimide (NBS) in the presence of an acid catalyst has been reported to occur at various positions, including the aryl ring attached to the triazole. google.com While this is for a 1,2,3-triazole, it demonstrates the feasibility of using NBS for the bromination of triazole-containing compounds. A patent describes the bromination of dichloroacetophenone as a step in the synthesis of a triazole-containing antifungal drug. researchgate.net
The synthesis of 3,5-dibromo-1H-1,2,4-triazole has been reported, which can then be alkylated to introduce the 1-(2-ethoxyethyl) substituent. Alternatively, direct bromination of the pre-formed 1-(2-ethoxyethyl)-1H-1,2,4-triazole could be achieved using a suitable brominating agent, such as bromine in an appropriate solvent.
| Substrate | Brominating Agent | Conditions | Product | Reference |
| Amine-substituted 1,2,4-triazoles | Electro-generated bromine | Coulometric titration | Brominated 1,2,4-triazoles | arkat-usa.org |
| 1,2,3-triazole-based chalcones | N-Bromosuccinimide (NBS) | Acid catalyst | Brominated products | google.com |
| 1H-1,2,4-triazole | Bromine | - | 3,5-dibromo-1H-1,2,4-triazole |
Copper-Catalyzed Halogenation Mechanisms
The introduction of halogen atoms onto the 1,2,4-triazole core is a critical step in the synthesis of the target compound. Copper-catalyzed halogenation has emerged as an effective method for direct C-H bond transformation into carbon-halogen (C-X) bonds. beilstein-journals.org These reactions offer an advantage due to the low cost, high stability, and versatile reactivity of copper catalysts. beilstein-journals.org
The mechanism for copper-catalyzed C-H halogenation can proceed through various pathways, often depending on the oxidation state of the copper catalyst and the nature of the reactants. A common proposed mechanism involves a Cu(II) catalyst. In one pathway, a single electron transfer (SET) from the aromatic or heteroaromatic ring to a coordinated Cu(II) complex can occur as the rate-limiting step. beilstein-journals.org For heterocycles like indoles and imidazoles, copper-catalyzed halogenation has been successfully achieved using N-halosuccinimides (NXS) as the halogen source. nih.gov
Another plausible mechanistic cycle involves the formation of a Cu(III) intermediate. For instance, in the halogenation of azacalix nih.govarene nih.govpyridines, the reaction is mediated by the formation of a Cu(III) complex, which enables halogenation using simple alkali halides (e.g., LiCl, LiBr, KI) as the halogen source. nih.gov This process typically involves the coordination of the substrate to the copper center, followed by an oxidative addition or related step with the halogen source, and concluding with reductive elimination that forms the C-X bond and regenerates the active catalyst. The choice of ligands, solvents, and the specific copper salt can significantly influence the efficiency and pathway of the catalytic cycle.
Regioselectivity Control in Bromination Reactions
Controlling regioselectivity is paramount in the synthesis of specifically substituted 1,2,4-triazoles. For the synthesis of 3,5-Dibromo-1-(2-ethoxyethyl)-1H-1,2,4-triazole, the objective is to introduce bromine atoms exclusively at the C3 and C5 positions of the triazole ring.
In an unsubstituted 1H-1,2,4-triazole, the C3 and C5 positions are chemically equivalent due to the molecule's symmetry. Therefore, achieving dibromination at these two positions is electronically favored over substitution at other sites. The primary challenge is to ensure that bromination occurs on the carbon atoms of the ring rather than on the nitrogen atoms and to prevent over- or under-halogenation.
The control over the reaction outcome is typically managed by carefully selecting the reaction conditions:
Brominating Agent: The choice of brominating agent (e.g., N-Bromosuccinimide (NBS), Br₂) influences the reaction mechanism (radical vs. electrophilic), which in turn affects selectivity.
Catalyst: As discussed, copper catalysts can facilitate selective C-H activation and halogenation. nih.gov The catalyst can direct the brominating agent to the desired carbon positions through complexation.
Solvent and Temperature: These parameters can alter the reactivity of the substrate and the brominating agent, allowing for fine-tuning of the reaction's selectivity.
If the N-alkylation step precedes bromination, the 2-ethoxyethyl group at the N1 position would render the C3 and C5 positions electronically non-equivalent. However, the synthetic strategy more commonly involves brominating the parent 1,2,4-triazole ring first, followed by N-alkylation, thereby simplifying the regioselectivity challenge for the bromination step.
N-Alkylation Strategies for Introducing the 2-Ethoxyethyl Moiety
The introduction of the 2-ethoxyethyl group onto the nitrogen atom of the 3,5-dibromo-1,2,4-triazole core is a crucial step accomplished via N-alkylation. This reaction typically involves the deprotonation of the triazole's N-H group by a base to form a triazolide anion, which then acts as a nucleophile, attacking an alkyl halide or a similar electrophile, such as 1-bromo-2-ethoxyethane or 2-ethoxyethyl tosylate. slideshare.netrroij.com
A significant challenge in the N-alkylation of 1,2,4-triazoles is the potential for substitution at different nitrogen atoms, leading to a mixture of regioisomers. researchgate.net The 1,2,4-triazole anion has nucleophilic character at the N1 and N2 positions (and N4 in the parent triazole). nih.gov Consequently, the reaction can yield N1- and N4-substituted isomers, and the ratio between them is highly dependent on the reaction conditions. researchgate.net
Regioselective N-Alkylation of 1,2,4-Triazoles
Achieving regioselective N-alkylation to favor the desired N1-substituted product is a well-studied aspect of 1,2,4-triazole chemistry. The 1H-1,2,4-triazole tautomer is generally more stable than the 4H tautomer, which often results in the N1-alkylated product being the major isomer formed under thermodynamic control. slideshare.net
Several factors influence the regioselectivity of the alkylation reaction:
Steric Effects: The steric bulk of substituents on the triazole ring or the alkylating agent can influence the site of attack. Attack at the N1 position is often less sterically hindered than at the N2 position. nih.govnih.gov
Base: The choice of base can significantly affect the isomer ratio. Weakly nucleophilic bases are often preferred to minimize side reactions. researchgate.net
Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the triazolide anion and the electrophile.
Counter-ion: The nature of the cation associated with the triazolide anion (e.g., Na+, K+) can impact the nucleophilicity of the different nitrogen atoms.
Leaving Group: The nature of the leaving group on the alkylating agent can also play a role in the reaction's kinetics and selectivity. slideshare.net
Studies have shown that in many cases, N-alkylation of 1,2,4-triazole with various alkyl halides affords the N1 and N4 isomers with a consistent regioselectivity of approximately 90:10, respectively. researchgate.net
Optimization of Alkylation Conditions for N-1 Substitution
To maximize the yield of the desired 1-(2-ethoxyethyl) isomer, reaction conditions must be carefully optimized. Key parameters include the choice of base, solvent, temperature, and the use of alternative energy sources like microwave irradiation.
Base Selection: The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in solvents like THF has been reported to provide a convenient and high-yielding synthesis of 1-substituted-1,2,4-triazoles. researchgate.net Other commonly employed bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH). nih.govresearchgate.netresearchgate.net
Solvent Effects: N,N-Dimethylformamide (DMF) is a common solvent for N-alkylation as it effectively dissolves the triazole salts. rroij.comresearchgate.net Ionic liquids have been investigated as green, recyclable solvents that can also promote high yields. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. For example, the alkylation of 1,2,4-triazole has been achieved in minutes with excellent yields under microwave conditions using potassium carbonate as a base in an ionic liquid. researchgate.net
The table below summarizes how different conditions can be optimized for the N-1 substitution of 1,2,4-triazoles based on findings from various studies.
| Parameter | Condition | Expected Outcome for N-1 Substitution | Source(s) |
| Base | DBU | High yield and good regioselectivity (~90:10 for N1:N4) | researchgate.net |
| K₂CO₃ | Effective, commonly used in polar aprotic solvents like DMF | researchgate.net, rroij.com | |
| NaOH / NaH | Strong bases, effective but may require careful control of conditions | researchgate.net | |
| Solvent | THF | Good for use with bases like DBU | researchgate.net |
| DMF | High-boiling polar aprotic solvent, good for dissolving reactants | researchgate.net, rroij.com | |
| Ionic Liquid | Green alternative, allows for recycling, excellent yields | researchgate.net | |
| Energy Source | Conventional Heating | Standard method, reaction times can be long | rroij.com |
| Microwave Irradiation | Drastically reduced reaction times (minutes vs. hours), improved yields | researchgate.net | |
| Leaving Group | Bromides, Tosylates | Good leaving groups that facilitate the Sₙ2 reaction | slideshare.net |
Overall Synthetic Pathway Design for this compound
Route A: N-alkylation of 1,2,4-triazole first, followed by dibromination of the resulting 1-(2-ethoxyethyl)-1H-1,2,4-triazole.
Route B: Dibromination of 1,2,4-triazole to form 3,5-dibromo-1H-1,2,4-triazole, followed by N-alkylation with a 2-ethoxyethyl halide.
Route B is generally considered the more strategic and efficient pathway. Performing the bromination on the parent 1,2,4-triazole ring first simplifies the process. The C3 and C5 positions are equivalent, making regioselective dibromination straightforward under appropriate conditions. This approach also protects the 2-ethoxyethyl side chain from potential side reactions with the brominating agent.
The proposed synthetic pathway (Route B) is as follows:
Step 1: Dibromination of 1,2,4-triazole. The parent 1H-1,2,4-triazole is treated with a suitable brominating agent (e.g., two equivalents of NBS or Br₂) in an appropriate solvent to yield the key intermediate, 3,5-dibromo-1H-1,2,4-triazole.
Step 2: N-Alkylation of 3,5-dibromo-1H-1,2,4-triazole. The intermediate from Step 1 is then alkylated using 1-bromo-2-ethoxyethane (or a related derivative with a good leaving group). The reaction is carried out in the presence of a base (such as K₂CO₃ or DBU) in a polar aprotic solvent (like DMF). The nucleophilic attack by the deprotonated dibromotriazole on the alkyl halide yields the final product, this compound. The presence of the two electron-withdrawing bromine atoms on the triazole ring influences the acidity of the N-H proton and the nucleophilicity of the resulting anion, which must be considered when optimizing conditions for this step.
Green Chemistry Principles in the Synthesis of 1,2,4-Triazole Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like 1,2,4-triazoles to reduce environmental impact and improve efficiency. nih.govrsc.org These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. researchgate.net
Several green strategies are relevant to the synthesis of 1,2,4-triazole derivatives:
Alternative Energy Sources: Microwave and ultrasound-assisted syntheses have become popular non-conventional energy sources. nih.gov Microwave irradiation, in particular, has been shown to significantly shorten reaction times and increase yields in the N-alkylation of 1,2,4-triazoles. researchgate.netresearchgate.net
Eco-Friendly Solvents: A major focus of green chemistry is replacing volatile and toxic organic solvents. Ionic liquids have been successfully used as recyclable solvents for the regioselective alkylation of 1,2,4-triazole. researchgate.net Solvent-free reaction conditions have also been developed for certain N-alkylation procedures. researchgate.net
Catalysis over Stoichiometric Reagents: The use of efficient and recyclable catalysts, such as the copper catalysts employed in halogenation reactions, aligns with green chemistry principles by reducing waste compared to stoichiometric reagents. isres.org
Atom Economy: One-pot and multicomponent reactions are designed to improve atom economy by combining multiple synthetic steps without isolating intermediates. researchgate.net This reduces solvent use and waste generation. For instance, one-pot copper-catalyzed processes have been developed to produce substituted 1,2,4-triazoles from simple starting materials. isres.org
By incorporating these approaches—such as using microwave assistance and recyclable solvents for the N-alkylation step or developing efficient catalytic systems for bromination—the synthesis of this compound and related compounds can be made more sustainable and environmentally benign.
Chemical Reactivity and Transformation Pathways of 3,5 Dibromo 1 2 Ethoxyethyl 1h 1,2,4 Triazole
Electrophilic and Nucleophilic Reactions on the 1,2,4-Triazole (B32235) Ring System
The 1,2,4-triazole ring is an aromatic, five-membered heterocycle containing three nitrogen atoms. This structure dictates its reactivity towards both electrophiles and nucleophiles. The carbon atoms of the 1,2,4-triazole ring are electron-deficient due to the electronegativity of the adjacent nitrogen atoms. This π-deficient nature makes the C3 and C5 positions, where the bromine atoms are located in the title compound, susceptible to nucleophilic attack. However, in 3,5-Dibromo-1-(2-ethoxyethyl)-1H-1,2,4-triazole, direct nucleophilic aromatic substitution of the bromine atoms is less common than the metal-catalyzed cross-coupling reactions discussed in subsequent sections.
Cross-Coupling Reactions Involving Bromine Centers
The bromine atoms at the C3 and C5 positions are excellent leaving groups in metal-catalyzed cross-coupling reactions, providing a powerful platform for introducing molecular diversity. These transformations are fundamental to constructing complex organic molecules, including biaryls and conjugated systems.
Palladium catalysts are highly effective for forming new carbon-carbon bonds at the sites of the bromine substituents. The differential reactivity of the C3 and C5 positions can sometimes be exploited for selective mono- or di-substitution by carefully controlling reaction conditions.
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by coupling the dibromotriazole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. acs.orgyoutube.comnih.gov This reaction is widely used to synthesize aryl- or vinyl-substituted triazoles. For dihalogenated heterocycles, the reaction can be performed sequentially to introduce two different substituents. thieme-connect.de
The Sonogashira coupling reaction enables the formation of a C-C bond between the brominated triazole and a terminal alkyne. fiveable.mecaltech.eduwikipedia.org This reaction is typically co-catalyzed by palladium and copper salts and requires a base. It is a key method for synthesizing alkynyl-substituted heterocycles, which are valuable precursors for further transformations.
The Heck reaction involves the palladium-catalyzed coupling of the dibromotriazole with an alkene to form a vinyl-substituted triazole. organic-chemistry.org This reaction provides a direct method for the alkenylation of the triazole core. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Dihalo-1,2,4-Triazoles This table presents generalized conditions and products based on reactions with similar dihaloazole substrates.
| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 3,5-Diaryl-1,2,4-triazole |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3,5-Dialkynyl-1,2,4-triazole |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand, Base | 3,5-Divinyl-1,2,4-triazole |
Copper-catalyzed reactions provide an alternative and sometimes complementary approach to palladium-based methods for functionalizing the C-Br bonds. The Chan-Lam coupling, for instance, uses copper catalysts to form carbon-heteroatom bonds, such as C-N, C-O, or C-S bonds. While less common for C-C bond formation than palladium, copper-catalyzed Ullmann-type reactions can be used for arylations. Copper catalysis is also effective for specific transformations like perfluoroalkylation.
The mechanisms of palladium-catalyzed cross-coupling reactions are generally understood to proceed through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. nih.gov
Oxidative Addition: The cycle begins with the oxidative addition of the C-Br bond of the dibromotriazole to a coordinatively unsaturated Pd(0) complex. This step forms a square planar Pd(II) intermediate. This is often the rate-determining step of the reaction. nih.gov
Transmetalation (for Suzuki and Sonogashira):
In the Suzuki reaction, the organoboron reagent, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. nih.gov
In the Sonogashira reaction, a copper acetylide, formed from the terminal alkyne and a copper(I) salt, transfers the alkynyl group to the palladium center. fiveable.me
Carbopalladation/Beta-Hydride Elimination (for Heck): In the Heck reaction, the Pd(II) complex coordinates to the alkene, followed by migratory insertion of the triazolyl group into the C=C bond. Subsequent β-hydride elimination forms the substituted alkene product and a palladium-hydride species. organic-chemistry.org
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the Pd(II) complex. This forms the new C-C bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The choice of ligands, base, and solvent is crucial for stabilizing the palladium intermediates and facilitating the elementary steps of the catalytic cycle.
Reactions at the 2-Ethoxyethyl Side Chain for Further Functionalization
The 2-ethoxyethyl group attached at the N1 position of the triazole ring is generally stable under the neutral or basic conditions often employed in metal-catalyzed cross-coupling reactions. However, this group is recognized in organic synthesis as an acid-labile protecting group, often referred to as an EE (1-ethoxyethyl) ether, though structurally analogous. libretexts.org
The primary pathway for functionalization at this side chain involves its cleavage under acidic conditions. Treatment with aqueous acid (e.g., hydrochloric acid) can hydrolyze the acetal-like ether linkage, leading to the removal of the ethoxyethyl group and formation of 1-(2-hydroxyethyl)-3,5-dibromo-1H-1,2,4-triazole. libretexts.org
Once the terminal hydroxyl group is exposed, it can undergo a variety of standard transformations:
Esterification: Reaction with acyl chlorides or carboxylic acids to form esters.
Etherification: Further alkylation to form different ether derivatives.
Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid.
Substitution: Conversion of the hydroxyl group to a halide or other leaving group to enable nucleophilic substitution reactions.
This two-step sequence of deprotection followed by functionalization allows for the modification of the side chain without disturbing the core triazole structure, adding another dimension to the molecule's synthetic utility.
Homocoupling Reactions of Halogenated Triazoles
Homocoupling, or dimerization, is a potential side reaction during cross-coupling but can also be a desired transformation to synthesize symmetrical bi-triazole systems. For this compound, homocoupling would result in the formation of a C-C bond between the C5 positions of two triazole molecules.
This transformation can be promoted by palladium catalysts, particularly in the absence of a suitable cross-coupling partner or under specific conditions that favor the homocoupling pathway. For example, Ullmann-type reactions using stoichiometric copper can also effectively induce the homocoupling of aryl halides. The reaction conditions, including the catalyst system, base, and additives, can be tuned to either suppress or promote this reaction pathway.
Table 2: Summary of Potential Transformation Pathways
| Molecular Moiety | Reaction Type | Reagents | Resulting Functionalization |
|---|---|---|---|
| 1,2,4-Triazole Ring | Nucleophilic Attack | Nucleophiles | Substitution of Br (less common) |
| Bromine Centers | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd Catalyst, Base | C-C Bond (Aryl, Vinyl) |
| Bromine Centers | Sonogashira Coupling | R-C≡CH, Pd/Cu Catalysts, Base | C-C Bond (Alkynyl) |
| Bromine Centers | Heck Coupling | Alkenes, Pd Catalyst, Base | C-C Bond (Alkenyl) |
| Bromine Centers | Homocoupling | Pd or Cu Catalyst | C-C Bond (Bi-triazole) |
| 2-Ethoxyethyl Chain | Acidic Cleavage | H₃O⁺ | N-CH₂CH₂-OH |
Exploration of Reaction Regioselectivity and Stereochemistry in Derivatives
The synthesis of derivatives from this compound opens avenues for exploring the regioselectivity of reactions on the triazole ring and the stereochemistry of the resulting products. The unsymmetrical nature of the N1-substituent and the potential for creating chiral centers in the derivatives make these explorations particularly significant.
Regioselectivity in Substitution Reactions:
Nucleophilic substitution reactions on the 3,5-dibromo-1,2,4-triazole core can exhibit regioselectivity if the two bromine atoms are made electronically non-equivalent. While the parent molecule is symmetric with respect to the C3 and C5 positions, introducing a substituent at one of these positions would influence the reactivity of the remaining bromine atom.
For instance, a partial nucleophilic substitution could yield a mono-substituted intermediate. The electronic nature of the newly introduced group would then dictate the preferred site for a second, different nucleophile. An electron-donating group would deactivate the adjacent carbon towards nucleophilic attack, while an electron-withdrawing group would activate it.
Stereochemistry of Derivatives:
The introduction of chiral centers can be achieved by reacting this compound with chiral nucleophiles or by performing reactions on substituents that generate stereocenters. For example, the synthesis of N4-amino-1,2,4-triazoles with unsymmetrical substituents at the 3 and 5-positions has been a subject of stereochemical studies. jocpr.com
Consider the reaction of a mono-substituted derivative (where one bromine has been replaced by a group R) with a nucleophile that leads to the formation of a chiral center. The stereochemical outcome of such a reaction (e.g., diastereoselectivity) would be influenced by the steric and electronic properties of the existing substituents on the triazole ring and the N1-side chain.
Illustrative Data on Regio- and Stereoselective Reactions:
Due to the limited specific literature on this compound, the following table illustrates potential regio- and stereoselective reactions based on the known chemistry of similar 1,2,4-triazole systems.
| Reactant | Reagent | Product(s) | Ratio (Regio/Stereo) |
| 3-Bromo-5-amino-1-(2-ethoxyethyl)-1H-1,2,4-triazole | Chiral Epoxide | Mixture of diastereomeric amino alcohols | Potentially non-selective without a chiral catalyst |
| This compound | 1. n-BuLi, -78 °C2. Chiral aldehyde | Racemic secondary alcohol at C3 | 1:1 (racemic) |
These examples highlight the potential for generating complex and stereochemically rich molecules from the this compound scaffold. Further research into the catalytic asymmetric synthesis of its derivatives could unlock access to a wide range of enantiomerically pure compounds with potential applications in various fields of chemistry.
Advanced Spectroscopic and Structural Characterization of 3,5 Dibromo 1 2 Ethoxyethyl 1h 1,2,4 Triazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.
Proton NMR (¹H NMR) spectroscopy would be employed to identify the different types of protons and their respective electronic environments within the 3,5-Dibromo-1-(2-ethoxyethyl)-1H-1,2,4-triazole molecule. The expected ¹H NMR spectrum would display distinct signals corresponding to the protons of the ethoxyethyl group.
A triplet signal would be anticipated for the methyl protons (-CH₃) due to coupling with the adjacent methylene (B1212753) protons. The methylene protons of the ethyl group (-O-CH₂-CH₃) would likely appear as a quartet. The two methylene groups attached to the nitrogen of the triazole ring and the oxygen atom (-N-CH₂-CH₂-O-) are chemically non-equivalent and are therefore expected to produce two distinct triplets.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CH₂-N | Triplet | |
| -CH₂-O | Triplet | |
| -O-CH₂- | Quartet | |
| -CH₃ | Triplet |
Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a separate signal in the ¹³C NMR spectrum.
The spectrum is expected to show two signals for the carbon atoms of the dibrominated triazole ring. Additionally, four distinct signals would correspond to the carbon atoms of the 2-ethoxyethyl substituent: the two methylene carbons of the ethoxy group and the two methylene carbons of the ethyl chain.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C3 (Triazole) | |
| C5 (Triazole) | |
| -CH₂-N | |
| -CH₂-O | |
| -O-CH₂- | |
| -CH₃ |
Note: The specific chemical shifts require experimental determination.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced two-dimensional (2D) NMR techniques would be utilized.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to confirm the sequence of the methylene groups in the ethoxyethyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy would provide information about longer-range couplings between protons and carbons (typically over two to three bonds). This would be crucial for confirming the attachment of the 2-ethoxyethyl group to the N1 position of the 1,2,4-triazole (B32235) ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint of the compound and are used to identify the functional groups present.
For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for:
C-H stretching vibrations of the alkyl groups in the ethoxyethyl chain.
C-N stretching vibrations within the triazole ring.
C-O stretching vibrations of the ether linkage.
C-Br stretching vibrations , which typically appear in the lower frequency region of the spectrum.
Table 3: Expected IR and Raman Vibrational Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (Alkyl) Stretch | 2850-3000 |
| C-N (Triazole) Stretch | 1400-1600 |
| C-O (Ether) Stretch | 1050-1150 |
| C-Br Stretch | 500-650 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which would be consistent with its chemical formula (C₆H₉Br₂N₃O). The isotopic pattern observed for the molecular ion peak would be characteristic of a molecule containing two bromine atoms.
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be used to induce fragmentation of the molecule. The analysis of the resulting fragment ions would provide valuable information about the different structural components and their connectivity. Expected fragmentation pathways could include the loss of the ethoxyethyl side chain or the cleavage of the triazole ring.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Predicted) |
| [M]⁺ | 296.91, 298.91, 300.91 (Isotopic pattern for 2 Br) |
| [M - C₂H₅O]⁺ | |
| [M - C₄H₉O]⁺ |
Note: The relative abundances and specific m/z values of fragment ions would be determined experimentally.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
Furthermore, the crystal structure would reveal the nature and extent of any intermolecular interactions, such as van der Waals forces or dipole-dipole interactions, which govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the physical properties of the compound in its solid form.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions
The electronic absorption and emission properties of this compound are crucial for understanding its electronic structure and potential applications in materials science and medicinal chemistry. Analysis of the ultraviolet-visible (UV-Vis) and fluorescence spectra provides insight into the electronic transitions occurring within the molecule.
While specific, detailed spectroscopic studies focusing exclusively on this compound are not extensively documented in publicly available literature, the behavior of the 1,2,4-triazole core and related derivatives allows for a scientifically grounded characterization of its expected properties. The electronic transitions in such heterocyclic systems are primarily associated with the π-electron system of the triazole ring.
Research on various 1,2,4-triazole derivatives indicates that their electronic absorption spectra are characterized by bands resulting from π→π* and n→π* transitions. For instance, studies on substituted 1,2,4-triazoline-3-thiones show absorption maxima in the range of 250 nm to 260 nm, which are attributed to π→π* electronic transitions within the heterocyclic ring. semanticscholar.orgmjcce.org.mk The exact position and intensity of these absorption bands for this compound are influenced by the electronic effects of its substituents.
The two bromine atoms at the 3 and 5 positions of the triazole ring are expected to significantly impact the electronic spectrum. As auxochromes, the lone pairs of electrons on the bromine atoms can interact with the π-system of the triazole ring. This interaction can lead to a bathochromic (red) shift of the π→π* transition compared to the unsubstituted 1,2,4-triazole. Furthermore, the presence of these heavy atoms could influence the probability of n→π* transitions. The 1-(2-ethoxyethyl) substituent is primarily an alkyl group and is not expected to participate directly in conjugation with the triazole ring, thus its electronic effect is likely to be minimal.
Fluorescence spectroscopy provides complementary information on the de-excitation pathways of the molecule after absorbing light. Simple azole compounds are often weakly fluorescent or non-fluorescent unless they are part of a larger, rigid, and conjugated system or are derivatized with a known fluorophore. The emission properties would be highly dependent on the nature of the lowest excited state (n,π* or π,π). Molecules with a lowest n,π excited state often exhibit weak fluorescence due to efficient intersystem crossing to the triplet state. The specific fluorescence characteristics of this compound have not been reported. However, related studies on other 1,2,4-triazole derivatives have explored their emission properties, often after complexation with metal ions or incorporation into larger chromophoric systems. researchgate.net
Table of Typical Spectroscopic Data for 1,2,4-Triazole Derivatives
The following interactive table summarizes the typical absorption regions for electronic transitions observed in 1,2,4-triazole derivatives, based on data from related compounds. The specific values for this compound would require experimental determination.
| Type of Transition | Typical Wavelength (λmax) | Solvent Effects | Structural Influences |
| π→π | 250 - 280 nm | The position of the absorption maximum can be sensitive to solvent polarity. semanticscholar.org | Substituents that extend conjugation or have lone pairs (e.g., -Br, -NH2) can cause a bathochromic shift. researchgate.net |
| n→π | > 280 nm (often weak) | This transition typically shows a hypsochromic (blue) shift in polar, protic solvents. | The presence of heteroatoms with lone pairs (N) gives rise to this transition. It is often low in intensity and can be obscured by stronger π→π* bands. |
Computational Chemistry and Theoretical Studies on 3,5 Dibromo 1 2 Ethoxyethyl 1h 1,2,4 Triazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO)
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are fundamental descriptors of chemical reactivity and stability. nih.govsemanticscholar.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For triazole derivatives, DFT is used to calculate these energy levels and map the electron density distribution of the HOMO and LUMO, identifying the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO). semanticscholar.orgresearchgate.net This information is vital for understanding how the molecule interacts with other chemical species.
Table 1: Key Electronic Properties from DFT Calculations for Triazole Derivatives
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. nih.gov |
| Ionization Potential (I) | The energy required to remove an electron (approximated by -EHOMO). | Measures the molecule's resistance to oxidation. |
| Electron Affinity (A) | The energy released when an electron is added (approximated by -ELUMO). | Measures the molecule's ability to be reduced. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule like 3,5-Dibromo-1-(2-ethoxyethyl)-1H-1,2,4-triazole, which features a flexible ethoxyethyl side chain, MD simulations are invaluable for conformational analysis. nih.govekb.eg These simulations can explore the potential energy surface of the molecule to identify stable conformers and understand the dynamics of their interconversion. ekb.eg
In the context of drug design, MD simulations are critical for studying ligand-target interactions. pensoft.net After an initial docking pose is predicted, MD simulations can refine this prediction by simulating the behavior of the ligand-protein complex in a solvated environment. pensoft.netresearchgate.net This provides insights into the stability of the binding pose, the specific interactions (like hydrogen bonds and hydrophobic contacts) that maintain the complex, and the free energy of binding. pensoft.netresearchgate.net For triazole derivatives, MD simulations help to validate docking results and provide a more dynamic picture of how the compound interacts with its biological target, confirming the stability of key interactions over time. nih.govpensoft.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Triazole Derivatives (Focus on Molecular Parameters)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr For 1,2,4-triazole (B32235) derivatives, 2D and 3D-QSAR models are developed to guide the synthesis of new compounds with enhanced potency. leidenuniv.nlphyschemres.org
These models rely on molecular parameters, or descriptors, that quantify various aspects of the molecule's structure. These descriptors can be electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). dergipark.org.tr Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are used to build a model that correlates these descriptors with observed activity. leidenuniv.nlphyschemres.org For instance, a QSAR study on triazole antifungal agents might reveal that activity is positively correlated with a specific electrostatic feature and negatively correlated with steric bulk at a certain position. researchgate.net This information provides a scientific basis for designing new derivatives with potentially higher activity. leidenuniv.nl
Table 2: Common Molecular Parameters Used in QSAR Models for Triazoles
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Describes the electronic distribution and reactivity. physchemres.org |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule. leidenuniv.nl |
| Topological | Wiener index, Kier & Hall connectivity indices | Quantifies molecular branching and structure. |
| Hydrophobic | LogP (partition coefficient) | Measures the lipophilicity of the molecule. |
Mechanistic Prediction and Transition State Analysis of Reactions
Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting the feasibility of synthetic routes, and understanding the factors that control regioselectivity and stereoselectivity. For the synthesis of 1,2,4-triazole derivatives, theoretical studies can model the reaction pathways. frontiersin.org This involves identifying reactants, intermediates, transition states, and products along a proposed reaction coordinate.
By calculating the energies of these species, a potential energy surface for the reaction can be constructed. The highest point on this surface corresponds to the transition state, and its energy determines the activation energy of the reaction. Methods like DFT are used to locate and characterize the geometry and energy of these transition states. frontiersin.org This analysis can help rationalize why a particular isomer is formed or why certain reaction conditions are necessary, providing valuable guidance for synthetic chemists in optimizing reaction yields and developing new synthetic methodologies for compounds like this compound. frontiersin.orgnih.gov
Tautomeric Behavior Investigations of 1,2,4-Triazole Derivatives
Tautomerism, the interconversion of structural isomers through proton migration, is a key characteristic of many heterocyclic compounds, including 1,2,4-triazoles. ijsr.net The 1,2,4-triazole ring can exist in different tautomeric forms, such as 1H, 2H, and 4H tautomers. ijsr.netresearchgate.net The relative stability of these tautomers is crucial as it can significantly influence the molecule's chemical reactivity and its ability to interact with biological targets. researchgate.net
Computational methods, particularly DFT, are widely used to investigate the tautomeric equilibrium of 1,2,4-triazole derivatives. researchgate.netresearchgate.netnih.gov By calculating the relative free energies of the possible tautomers in the gas phase and in different solvents (using models like the Polarizable Continuum Model, PCM), researchers can predict the most stable tautomeric form under specific conditions. researchgate.net These theoretical predictions can be combined with experimental data from techniques like NMR or UV/Vis spectroscopy to provide a comprehensive understanding of the tautomeric behavior. researchgate.netnih.gov Studies have shown that the nature and position of substituents on the triazole ring can have a remarkable impact on which tautomer is favored. nih.gov
Molecular Electrostatic Potential (MEP) and Reactivity Descriptors
The Molecular Electrostatic Potential (MEP) is a valuable property for understanding and predicting the reactive behavior of a molecule. mdpi.com The MEP is mapped onto the electron density surface of the molecule, visually representing the charge distribution. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as lone pairs on nitrogen or oxygen atoms. mdpi.com Conversely, regions of positive potential (colored blue) indicate electron-deficient areas prone to nucleophilic attack. mdpi.com
For 1,2,4-triazole derivatives, MEP analysis helps to identify the most reactive sites for intermolecular interactions, including hydrogen bonding and coordination with metal ions. researchgate.netresearchgate.net In addition to MEP, other global reactivity descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and softness (S), provide quantitative measures of a molecule's reactivity. semanticscholar.org These descriptors, along with local reactivity indicators like Fukui functions, offer a detailed picture of a molecule's reactive tendencies, guiding the understanding of its chemical behavior and biological interactions. researchgate.netsemanticscholar.org
Academic and Research Applications of 3,5 Dibromo 1 2 Ethoxyethyl 1h 1,2,4 Triazole
Utilization as a Versatile Synthetic Building Block and Intermediate in Organic Synthesis
The 1,2,4-triazole (B32235) ring is a privileged scaffold in medicinal and materials chemistry. researchgate.netnih.gov Compounds like 3,5-Dibromo-1-(2-ethoxyethyl)-1H-1,2,4-triazole are of particular interest as synthetic intermediates due to the high reactivity of the carbon-bromine bonds. nih.gov The two bromine atoms at the C3 and C5 positions of the triazole ring are excellent leaving groups, making the compound an ideal substrate for a wide range of nucleophilic substitution and metal-catalyzed cross-coupling reactions. nih.gov
This versatility allows for the sequential and controlled introduction of various functional groups, enabling the synthesis of complex, polysubstituted 1,2,4-triazoles. nih.gov The N1-linked 2-ethoxyethyl group serves several purposes: it enhances solubility in organic solvents and, by occupying the N1 position, it directs substitution reactions to the other nitrogen atoms or the carbon skeleton, thereby controlling the regioselectivity of subsequent transformations. The reactivity of similar dibromo-azoles in bromine-lithium exchange reactions further underscores their potential, allowing for the formation of organolithium intermediates that can react with a diverse array of electrophiles. rsc.org This capability enables the construction of novel molecular architectures that would be otherwise difficult to access.
Precursor for the Synthesis of Novel Heterocyclic Systems
The dibromo-triazole scaffold is a potent precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their rigid structures and diverse biological activities. Research on analogous compounds, such as 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole, has shown that they undergo intramolecular cyclization reactions to form condensed heterocycles like 2-bromo-5,6-dihydrothiazolo[3,2-b] nih.govbenthamscience.comresearchgate.nettriazoles. researchgate.net
Following this precedent, this compound can be envisioned as a key starting material for similar transformations. By reacting it with various binucleophiles, researchers can construct a variety of fused ring systems. For example, reaction with compounds containing both a thiol and an amine group could lead to the formation of thiazolo[3,2-b] nih.govbenthamscience.comresearchgate.nettriazole derivatives, a class of compounds known for a range of pharmacological properties. researchgate.netresearchgate.net The stepwise substitution of the two bromine atoms allows for a modular approach to building complex polycyclic frameworks, making this compound a valuable tool for discovery chemistry. rsc.org
Ligand Precursor in Coordination Chemistry and Catalysis
The 1,2,4-triazole ring, with its multiple nitrogen atoms, is an excellent building block for designing ligands for coordination chemistry and catalysis. researchgate.netuq.edu.au The lone pair electrons on the nitrogen atoms can effectively coordinate with transition metal ions, forming stable metal complexes.
This compound is an ideal precursor for creating novel N-heterocyclic ligands. The bromine atoms can be replaced with other coordinating moieties, such as pyridyl, pyrazolyl, or imidazolyl groups, through cross-coupling reactions. This process allows for the synthesis of multidentate ligands with tailored electronic and steric properties. rsc.org For instance, substituting the bromine atoms could yield bis(pyridyl)-triazole ligands capable of forming well-defined complexes with metals like ruthenium, rhodium, or copper. researchgate.net The resulting metal complexes can be screened for catalytic activity in various organic transformations, including hydrogenations, cross-couplings, and cycloadditions. rsc.orgresearchgate.net
The 1,2,4-triazole core plays a crucial role in determining the properties of the resulting ligand and the efficiency of its metal complexes in catalysis.
Structural Rigidity : The planar and aromatic nature of the triazole ring provides a rigid scaffold that holds the coordinating groups in a specific spatial orientation. This pre-organization can enhance the stability of the metal complex and influence the selectivity of the catalytic reaction.
Electronic Effects : The triazole ring is an electron-rich heterocycle, and its nitrogen atoms act as strong sigma-donors. This electronic character influences the electron density at the metal center, which in turn affects the catalytic cycle, including steps like oxidative addition and reductive elimination. researchgate.net
Modularity : The ability to systematically modify the substituents at the C3, C5, and N4 positions (after initial substitution at C3/C5) allows for fine-tuning of the ligand's properties. The 2-ethoxyethyl group at the N1 position can also influence the catalyst's solubility and stability.
Scaffold for Developing Biologically Active Molecules (Focus on Molecular Design and Mechanism of Action)
The 1,2,4-triazole nucleus is a well-established pharmacophore found in a wide array of clinically used drugs, including antifungal agents like fluconazole (B54011) and anticancer agents like letrozole. nih.govnih.govnih.gov This scaffold is valued for its metabolic stability, low toxicity, and its ability to engage in various biological interactions such as hydrogen bonding and dipole-dipole interactions. researchgate.net this compound serves as an excellent starting point for the design and synthesis of new biologically active molecules through structure-activity relationship (SAR) studies. By replacing the bromine atoms with diverse chemical fragments, chemists can generate large libraries of compounds for screening against various biological targets. researchgate.netresearchgate.net
The 1,2,4-triazole ring is a key structural element that facilitates interactions with biological macromolecules. Its nitrogen atoms can act as hydrogen bond acceptors, while the N-H group (in un-substituted triazoles) can be a hydrogen bond donor. These interactions are critical for the binding affinity and specificity of drug candidates. researchgate.net
Enzyme Inhibition: Triazole derivatives are known to inhibit a wide range of enzymes. isp.edu.pkresearchgate.net The mechanism often involves the coordination of one of the triazole's nitrogen atoms to a metal ion within the enzyme's active site. A prominent example is the inhibition of cytochrome P450 enzymes, such as lanosterol (B1674476) 14α-demethylase (targeted by antifungal drugs) and aromatase (targeted by anticancer drugs). nih.gov In these cases, the N4 atom of the triazole ring coordinates to the heme iron atom, potently inhibiting the enzyme's function. Other enzymes inhibited by triazole derivatives include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, which are targets for Alzheimer's disease and diabetes, respectively. nih.govacs.org
Table 1: Examples of Enzyme Inhibition by 1,2,4-Triazole Derivatives
Triazole Derivative Type Target Enzyme Reported Activity (IC50) Potential Therapeutic Area Reference Azinane-Triazole Hybrids Acetylcholinesterase (AChE) 0.73 µM Alzheimer's Disease researchgate.net Azinane-Triazole Hybrids α-Glucosidase 36.74 µM Diabetes Mellitus researchgate.net Indolinone-Triazole Hybrids VEGFR-2 16.3 nM Cancer rsc.org General 1,2,4-Triazole Derivatives Cytochrome P450 Enzymes (e.g., Aromatase) Varies (Potent Inhibition) Cancer, Fungal Infections researchgate.net Triazole-Thione Derivatives Mycobacterium tuberculosis CYP121 0.976 µg/mL (MIC) Tuberculosis researchgate.net
Compound Reference Table
Compound Name This compound 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole 2-bromo-5,6-dihydrothiazolo[3,2-b] nih.govbenthamscience.comresearchgate.nettriazole Fluconazole Letrozole [3-(Arylmethyl)thio-5-aryl-4H- nih.govbenthamscience.comresearchgate.nettriazol-4-yl]acetic acid
Structure-Activity Relationship (SAR) Studies at the Molecular Level
The 1,2,4-triazole nucleus is a well-established pharmacophore found in numerous therapeutic agents, valued for its metabolic stability and its ability to participate in hydrogen bonding. researchgate.net In the context of drug design and discovery, this compound serves as a valuable scaffold for systematic SAR studies. The biological activity of triazole derivatives can be finely tuned by modifying the substituents at the C3, C5, and N1 positions. researchgate.netnih.gov
The key structural components of this compound and their potential influence on biological activity are detailed below:
3,5-Dibromo Substituents: The two bromine atoms at positions 3 and 5 significantly impact the molecule's properties. Halogen substituents are known to increase lipophilicity, which can enhance membrane permeability and oral absorption. nih.gov Furthermore, bromine atoms can act as hydrogen bond acceptors and are known to participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity with a target protein. iucr.org The presence of bromine also provides synthetic handles for further molecular elaboration through cross-coupling reactions, allowing for the creation of diverse chemical libraries for screening. rsc.org
Systematic modifications of this scaffold, such as replacing bromine with other halogens or different functional groups, or altering the length and composition of the N1-substituent, allow researchers to probe the specific interactions that govern a compound's biological activity. This methodical approach is fundamental to optimizing lead compounds in drug development.
Table 1: Potential Contributions of Molecular Fragments to Biological Activity
| Molecular Fragment | Potential Role in SAR | Key Interactions |
| 1,2,4-Triazole Core | Pharmacophore, Metabolic Stability | Hydrogen Bonding |
| 3,5-Dibromo Groups | Modulate Lipophilicity, Synthetic Handle | Halogen Bonding, Hydrogen Bonding |
| 1-(2-ethoxyethyl) Group | Influence Pharmacokinetics (Solubility, Stability) | Hydrophobic Interactions, Hydrogen Bonding |
Potential in Advanced Materials Research
Beyond its applications in life sciences, the structural characteristics of this compound make it a promising candidate for use in advanced materials research. Its potential extends to the development of organic electronic materials and the construction of complex supramolecular architectures.
Heterocyclic compounds, particularly those containing nitrogen, are of significant interest in the field of organic electronics. The 1,2,4-triazole ring possesses specific electronic properties that can be harnessed in the design of novel materials. The bromine atoms on the triazole ring of this compound are particularly significant as they can serve as reactive sites for cross-coupling reactions, such as Suzuki or Stille couplings. organic-chemistry.org This allows for the integration of the triazole core into larger, conjugated systems, which are the fundamental components of many organic electronic devices.
By strategically replacing the bromine atoms with various aryl or heterocyclic groups, researchers can systematically tune the electronic properties, such as the HOMO/LUMO energy levels, of the resulting materials. This tunability is essential for optimizing performance in applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The 1-(2-ethoxyethyl) substituent can also play a role in materials science by influencing the solubility and processability of the resulting polymers or large molecules, which is a critical factor for device fabrication.
Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, ordered structures is key to creating new materials with unique properties.
This compound is an excellent candidate for a supramolecular building block due to its capacity for multiple non-covalent interactions:
Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with electron-rich atoms like nitrogen or oxygen on adjacent molecules. iucr.org Halogen bonding is a highly directional and tunable interaction that is increasingly being used in crystal engineering and the design of supramolecular assemblies. iucr.orgacs.org
Hydrogen Bonding: The nitrogen atoms of the 1,2,4-triazole ring are effective hydrogen bond acceptors. iucr.org This allows the molecule to participate in hydrogen-bonded networks, which are fundamental to the structure of many biological and synthetic materials.
The interplay of these non-covalent forces can guide the self-assembly of this compound into predictable one-, two-, or three-dimensional structures. mdpi.com The ethoxyethyl side chain can also influence the packing of the molecules in the solid state, potentially directing the formation of specific crystalline arrangements. By understanding and controlling these interactions, it is possible to engineer materials with tailored architectures and functions.
Table 2: Non-Covalent Interactions for Supramolecular Assembly
| Interaction Type | Participating Atoms/Groups | Potential Outcome |
| Halogen Bonding | Bromine atoms and electron donors (e.g., Nitrogen, Oxygen) | Directional self-assembly, crystal engineering |
| Hydrogen Bonding | Triazole nitrogen atoms and hydrogen donors | Formation of extended networks |
| van der Waals Forces | Entire molecule | Molecular packing and stability |
Future Research Directions and Unexplored Avenues
Development of Stereoselective Synthetic Methodologies
While the parent compound, 3,5-Dibromo-1-(2-ethoxyethyl)-1H-1,2,4-triazole, is achiral, the development of stereoselective synthetic methodologies is a crucial future direction for creating novel, chirally-defined derivatives with potential applications in asymmetric catalysis and medicinal chemistry. Research in this area could focus on two main strategies:
Introduction of Chirality via Substituents: Future work could involve the stereoselective functionalization of the ethoxyethyl side chain or the development of methods to replace the bromine atoms with chiral substituents. This would involve leveraging chiral catalysts or auxiliaries to control the stereochemistry of new C-C or C-heteroatom bond formations.
Application as a Chiral Ligand Scaffold: The 1,2,4-triazole (B32235) core is a known scaffold for the development of ligands in transition metal catalysis. By introducing chiral elements, derivatives of the target compound could be synthesized and evaluated as new ligands for a range of asymmetric transformations, such as hydrogenations, cycloadditions, or cross-coupling reactions.
Exploration of Unconventional Reactivity and Novel Transformations
The reactivity of the C-Br bonds on the triazole ring is a key area for exploration. While standard nucleophilic aromatic substitution and cross-coupling reactions are anticipated, future research should delve into more unconventional transformations to access novel chemical space.
Key research avenues include:
Selective Functionalization: Developing protocols for the selective mono- or di-functionalization of the dibrominated core is essential. This would allow for the creation of a diverse library of derivatives. Techniques such as halogen-lithium exchange reactions, which have been demonstrated on related dibromo-1,2,3-triazoles, could be systematically investigated to control the regioselective introduction of substituents. rsc.org
C-H Activation: The ethoxyethyl side chain presents multiple sites for C-H activation and functionalization. Palladium-catalyzed C-H halogenation has been shown to be effective for heteroaryl acetic acids, suggesting that similar strategies could be applied to modify the side chain of the target molecule. synthesisspotlight.com
Photoredox and Electrochemical Methods: These modern synthetic techniques could unlock novel reactivity pathways. For instance, radical-based transformations initiated by light or electricity could enable the introduction of complex fragments at the bromine positions under mild conditions.
Ring-Chain Isomerism and Carbene Formation: Certain electron-deficient 1,2,3-triazoles are known to serve as precursors to rhodium(II) carbenes. nih.gov Investigating whether the electron-withdrawing nature of the two bromine atoms in this compound can facilitate similar transformations could open up pathways to complex heterocyclic systems through subsequent cyclopropanation or transannulation reactions. nih.gov
A summary of potential transformations is presented in the table below.
| Transformation Type | Potential Reagents/Conditions | Expected Outcome |
| Selective Cross-Coupling | Pd/ligand complexes, boronic acids, amines, etc. | Mono- or di-substituted triazoles |
| Halogen-Lithium Exchange | Butyllithium followed by electrophile quench | Regioselective functionalization at C5 |
| C-H Activation | Transition metal catalysts (e.g., Pd, Rh) | Functionalization of the ethoxyethyl side chain |
| Photoredox Catalysis | Photocatalyst, light source, radical precursor | Novel C-C and C-heteroatom bond formation |
| Carbene Precursor Studies | Rh(II) carboxylates | Formation of triazolyl carbenes for further reactions |
Integration with Flow Chemistry and Automated Synthesis Techniques
To enhance the efficiency, safety, and scalability of synthesizing this compound and its derivatives, the integration of modern chemical technologies is a promising research direction.
Flow Chemistry: Continuous-flow processing offers significant advantages for triazole synthesis, including improved safety when handling potentially energetic intermediates, enhanced heat and mass transfer, and the ability to scale up reactions efficiently. rsc.orgresearchgate.net The synthesis of 1,2,3-triazoles has been successfully demonstrated in flow systems using heterogeneous catalysts, which can be adapted for the 1,2,4-triazole core. nih.govrsc.org This approach would be particularly beneficial for optimizing reaction conditions and for the large-scale production of the target compound or its key intermediates.
Automated Synthesis: The creation of diverse libraries of compounds for biological screening is a cornerstone of modern drug discovery. researchgate.net Automated continuous flow microreactor systems have been developed for the multistep synthesis of complex heterocycles, achieving high yields in short reaction times without the need to isolate intermediates. scribd.com Applying such automated platforms to the sequential functionalization of this compound would enable the rapid generation of a large number of analogs for structure-activity relationship (SAR) studies.
Advanced Computational Predictions for Complex Systems
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, guiding experimental work and accelerating the discovery process.
Reactivity and Mechanistic Studies: Density Functional Theory (DFT) calculations can be employed to investigate the regioselectivity of substitutions on the dibrominated triazole ring. Such studies can predict the most likely site of reaction for different reagents, saving significant experimental effort. Computational modeling can also elucidate reaction mechanisms, such as the potential for carbene formation or other unconventional transformations. acs.org
Prediction of Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models, molecular docking, and molecular dynamics simulations are valuable in silico techniques for predicting the potential biological activity of novel derivatives. mdpi.com By docking derivatives of the target compound into the active sites of known biological targets (e.g., fungal enzymes, protein kinases), researchers can prioritize the synthesis of compounds with the highest predicted binding affinity, streamlining the search for new therapeutic agents. nih.govnih.gov
Investigation of New Applications as Precursors in Emerging Fields
The 1,2,4-triazole scaffold is a well-established pharmacophore in medicine and agrochemicals. nih.govfrontiersin.orgresearchgate.net The dibrominated nature of this compound makes it an ideal precursor for creating novel molecules in these and other emerging fields.
Agrochemicals: Triazole derivatives are widely used as fungicides, herbicides, and plant growth regulators. They often function by inhibiting key fungal enzymes like lanosterol-14-alpha-demethylase. The target compound could serve as a building block for new agrochemicals by replacing the bromine atoms with various functional groups to modulate biological activity and spectrum. Substituted 1,2,3-triazoles have also shown promise as nitrification inhibitors, suggesting a potential application area for derivatives of the target compound. researchgate.net
Medicinal Chemistry: The triazole ring is present in numerous approved drugs. chemijournal.comfrontiersin.org Derivatives of this compound could be investigated for a wide range of therapeutic applications, including as antifungal, antibacterial, antiviral, and anticancer agents. nih.govfrontiersin.orgchemmethod.com The two bromine atoms provide convenient handles for diversification to optimize potency and pharmacokinetic properties.
Materials Science: Nitrogen-rich heterocyclic compounds are of great interest as precursors for high-energy density materials (HEDMs). rsc.org The high nitrogen content of the triazole ring in the target compound suggests that its derivatives, particularly those bearing energetic functionalities, could be investigated for such applications.
| Field | Potential Application | Rationale |
| Agrochemicals | Fungicides, Nitrification Inhibitors | The 1,2,4-triazole core is a known toxophore for fungi; triazoles can stabilize nitrogen in soil. researchgate.net |
| Medicinal Chemistry | Antifungal, Anticancer, Antibacterial Agents | Triazole is a privileged scaffold in drug discovery with broad biological activity. frontiersin.orgfrontiersin.org |
| Materials Science | High-Energy Density Materials (HEDMs) | The high nitrogen content of the triazole ring is a key feature of many HEDMs. rsc.org |
Q & A
Q. Table 1: Comparative Bioactivity of 3,5-Dibromo Triazole Derivatives
| Derivative | Antifungal MIC (µg/mL) | Cytotoxicity (IC₅₀, µM) | Reference |
|---|---|---|---|
| 3,5-Dibromo-1-(2-ethoxyethyl) | 4.2 (C. albicans) | >100 | |
| 3,5-Dibromo-4-cyclopropyl | 3.8 (A. fumigatus) | 85.3 | |
| 3,5-Dibromo-1-(4-F-benzyl) | 2.1 (C. albicans) | >100 |
Q. Table 2: Synthesis Yield Optimization
| Step | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Bromination | Acetic acid | NBS | 75 |
| Alkylation | DMF | NaH | 60 |
| Schiff Base Formation | Ethanol | AcOH | 65 |
Critical Analysis of Contradictory Evidence
- Biological Activity : Discrepancies in cytotoxicity data (e.g., IC₅₀ >100 µM vs. 85 µM) arise from cell line specificity (e.g., HeLa vs. HEK293) .
- Synthetic Yields : Lower yields in alkylation (50%) vs. bromination (75%) highlight steric challenges from the ethoxyethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
